N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine
Description
N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopentane ring attached to an imine group, which is further connected to an ethyl chain with an isopropylidene substituent
Properties
CAS No. |
62730-86-3 |
|---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
N-[2-(propan-2-ylideneamino)ethyl]cyclopentanimine |
InChI |
InChI=1S/C10H18N2/c1-9(2)11-7-8-12-10-5-3-4-6-10/h3-8H2,1-2H3 |
InChI Key |
FMUWTBPUFJZZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN=C1CCCC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine typically involves the reaction of cyclopentanone with an appropriate amine under specific conditions. One common method is the condensation reaction between cyclopentanone and 2-aminoethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently stabilized by the isopropylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The isopropylidene group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(Propan-2-ylidene)amino]ethyl}cyclohexanimine
- N-{2-[(Propan-2-ylidene)amino]ethyl}cyclobutanamine
- N-{2-[(Propan-2-ylidene)amino]ethyl}cycloheptanimine
Uniqueness
N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine is unique due to its specific ring size and the presence of the isopropylidene group. These structural features confer distinct chemical reactivity and biological activity compared to its analogs. The cyclopentane ring provides a balance between ring strain and flexibility, making it a versatile scaffold for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
